3-(2-Hydroxyethyl)isonicotinonitrile
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Overview
Description
3-(2-Hydroxyethyl)isonicotinonitrile is an organic compound that belongs to the family of isonicotinonitrile compounds It is characterized by the presence of a hydroxyethyl group attached to the isonicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)isonicotinonitrile can be achieved through several methods. One common approach involves the reaction of isonicotinonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Isonicotinonitrile and ethylene oxide.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or methanol.
Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C for several hours.
The reaction yields this compound as the primary product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reactants and solvents, along with precise control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)isonicotinonitrile or 3-(2-carboxyethyl)isonicotinonitrile.
Reduction: Formation of 3-(2-hydroxyethyl)isonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)isonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)isonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A related compound with a nitrile group attached to the pyridine ring.
3-(2-Hydroxyethyl)pyridine: Similar structure but lacks the nitrile group.
Isonicotinamide: Contains an amide group instead of a nitrile group.
Uniqueness
3-(2-Hydroxyethyl)isonicotinonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-3-10-6-8(7)2-4-11/h1,3,6,11H,2,4H2 |
InChI Key |
UOARBCYCLGPAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)CCO |
Origin of Product |
United States |
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